

In Vitro Kinase Inhibitory Profile of Dapolsertib: A Technical Overview

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Abstract

Dapolsertib (formerly MEN1703 and SEL24) is a potent, orally bioavailable small molecule inhibitor targeting PIM and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This dual inhibitory activity positions Dapolsertib as a promising therapeutic agent in hematological malignancies and other cancers where these kinases are key drivers of proliferation and survival. This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of Dapolsertib, including its primary targets, mechanism of action, and the methodologies employed for its characterization.

Introduction to Dapolsertib

Dapolsertib is a clinical-stage investigational drug that acts as a dual inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3) and FLT3.[1][2][3][4] The PIM kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, survival, and apoptosis by regulating key downstream effectors such as MYC. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications - ITD), becomes constitutively active and drives the proliferation of leukemic cells. The dual inhibition of these pathways by Dapolsertib offers a synergistic approach to targeting cancer cell growth and survival.

In Vitro Kinase Inhibitory Profile



While a comprehensive public dataset of Dapolsertib's activity against a wide panel of kinases is not readily available, its primary inhibitory action is focused on the PIM and FLT3 kinases. The following table summarizes the known inhibitory profile of Dapolsertib. Note: Specific IC50 values from broad panel kinase screening are not publicly available and the data presented here is based on qualitative descriptions from available literature. The table structure is provided as a template for how such data would be presented.

Table 1: In Vitro Kinase Inhibitory Activity of Dapolsertib

Kinase Target	Subfamily	IC50 (nM)	Assay Type	Reference
PIM1	Serine/Threonine Kinase	Data Not Publicly Available	Biochemical Assay	N/A
PIM2	Serine/Threonine Kinase	Data Not Publicly Available	Biochemical Assay	N/A
PIM3	Serine/Threonine Kinase	Data Not Publicly Available	Biochemical Assay	N/A
FLT3 (Wild-Type)	Receptor Tyrosine Kinase	Data Not Publicly Available	Biochemical Assay	N/A
FLT3 (ITD Mutant)	Receptor Tyrosine Kinase	Data Not Publicly Available	Biochemical Assay	N/A
FLT3 (TKD Mutant)	Receptor Tyrosine Kinase	Data Not Publicly Available	Biochemical Assay	N/A

Signaling Pathways Targeted by Dapolsertib

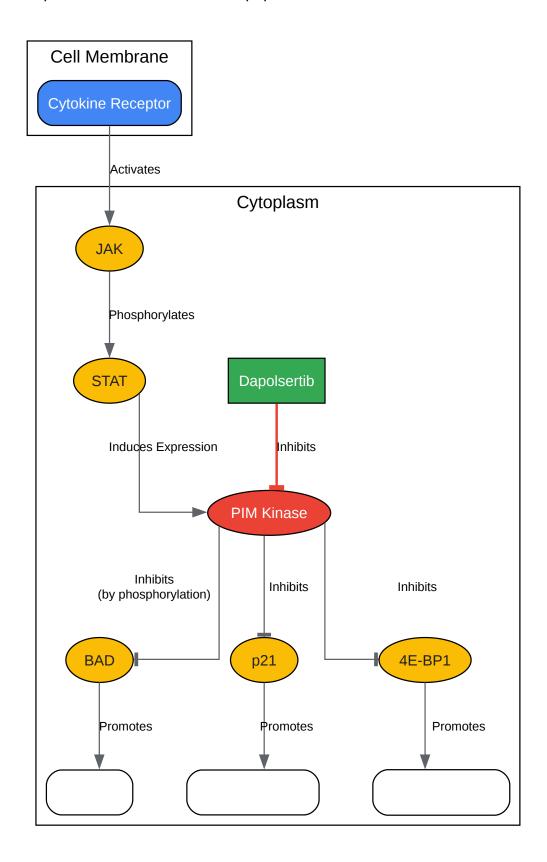
Dapolsertib exerts its anti-cancer effects by modulating key signaling pathways downstream of PIM and FLT3 kinases.

PIM Kinase Signaling Pathway

PIM kinases are constitutively active serine/threonine kinases that do not require phosphorylation for their activity. They are key effectors of various cytokine and growth factor signaling pathways. PIM kinases phosphorylate a number of substrates that promote cell survival and proliferation, including the pro-apoptotic protein BAD, the cell cycle regulator p21,



and the translation initiation factor 4E-BP1. By inhibiting PIM kinases, Dapolsertib can lead to decreased cell proliferation and increased apoptosis.



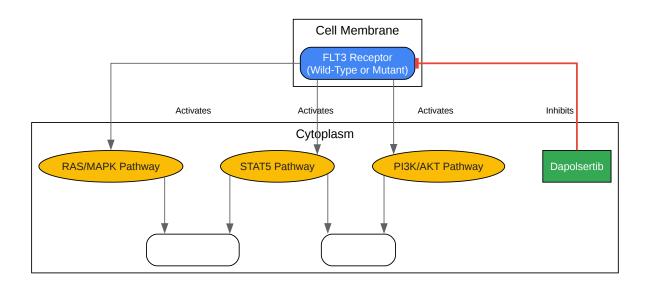


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Caption: PIM Kinase Signaling Pathway Inhibition by Dapolsertib.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in normal hematopoiesis. In acute myeloid leukemia (AML), mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation. This results in the uncontrolled proliferation and survival of leukemic blasts through the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. Dapolsertib inhibits both wild-type and mutated forms of FLT3, thereby blocking these pro-survival signals.



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Caption: FLT3 Signaling Pathway Inhibition by Dapolsertib.

Experimental Protocols for Kinase Inhibition Assays

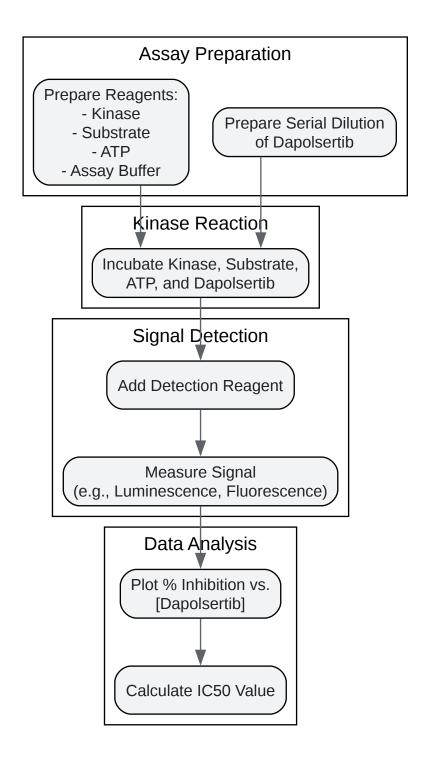


The in vitro inhibitory activity of Dapolsertib against PIM and FLT3 kinases is typically determined using biochemical assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. Common methodologies include radiometric assays, fluorescence-based assays, and luminescence-based assays.

General Workflow for an In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.





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Caption: General Workflow for In Vitro Kinase Inhibition Assay.

Example Protocol: ADP-Glo™ Kinase Assay



The ADP-Glo™ Kinase Assay is a luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Purified PIM or FLT3 kinase
- Kinase-specific substrate
- ATP
- Dapolsertib
- ADP-Glo[™] Kinase Assay Kit (containing ADP-Glo[™] Reagent and Kinase Detection Reagent)
- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

- Kinase Reaction:
 - In a 384-well plate, add 2.5 μL of a 2x concentration of Dapolsertib in assay buffer.
 - Add 2.5 μL of a 2x concentration of kinase and substrate in assay buffer.
 - Initiate the reaction by adding 5 μL of a 2x concentration of ATP in assay buffer.
 - Incubate at room temperature for a defined period (e.g., 60 minutes).
- ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - \circ Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.



- Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Calculate the percent inhibition for each concentration of Dapolsertib relative to a noinhibitor control.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Dapolsertib is a potent dual inhibitor of PIM and FLT3 kinases with a clear mechanism of action that involves the disruption of key cancer cell signaling pathways. While detailed quantitative data on its broader kinase selectivity profile is not yet in the public domain, its focused activity against these two important oncogenic drivers underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of Dapolsertib and other kinase inhibitors, which is a critical step in the drug development process. Further publication of its comprehensive kinase profiling will provide a deeper understanding of its selectivity and potential off-target effects.

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